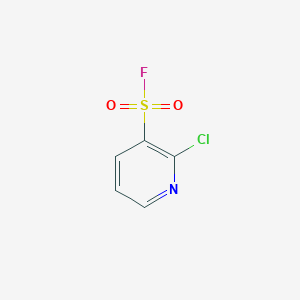

2-Chloropyridine-3-sulfonyl fluoride

Beschreibung

BenchChem offers high-quality 2-Chloropyridine-3-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine-3-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H3ClFNO2S |

|---|---|

Molekulargewicht |

195.60 g/mol |

IUPAC-Name |

2-chloropyridine-3-sulfonyl fluoride |

InChI |

InChI=1S/C5H3ClFNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H |

InChI-Schlüssel |

OZBWINBIHGMHBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)Cl)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Chloropyridine-3-sulfonyl fluoride CAS 2138291-68-4

An In-Depth Technical Guide to 2-Chloropyridine-3-sulfonyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

2-Chloropyridine-3-sulfonyl fluoride, bearing the CAS number 2138291-68-4, is a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications, with a focus on its role as a versatile building block and covalent probe. The molecule uniquely combines the structural features of a substituted pyridine ring with the distinct reactivity of a sulfonyl fluoride functional group.

The pyridine scaffold is a ubiquitous motif in a vast number of FDA-approved drugs and natural products, prized for its ability to engage in various biological interactions.[1][2] On the other hand, the sulfonyl fluoride moiety has gained prominence as a "privileged warhead" in the design of covalent inhibitors.[3] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity, remaining inert under many physiological conditions while selectively forming covalent bonds with specific amino acid residues within a protein's binding pocket.[4] This unique characteristic makes them invaluable tools for creating highly specific and potent therapeutic agents.[3][5] This guide will delve into the technical aspects of 2-Chloropyridine-3-sulfonyl fluoride, leveraging data from its close analog, 2-Chloropyridine-3-sulfonyl chloride, to provide a thorough and practical resource.

Physicochemical Properties

Direct experimental data for 2-Chloropyridine-3-sulfonyl fluoride is not extensively available. However, its properties can be reliably inferred from its immediate precursor, 2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6).

| Property | 2-Chloropyridine-3-sulfonyl chloride | 2-Chloropyridine-3-sulfonyl fluoride (Predicted) |

| CAS Number | 6684-06-6[6] | 2138291-68-4 |

| Molecular Formula | C₅H₃Cl₂NO₂S[6] | C₅H₃ClFNO₂S |

| Molecular Weight | 212.05 g/mol [6] | 195.60 g/mol |

| Appearance | Off-white crystalline powder[7] | White to off-white solid |

| Melting Point | 45-55 °C[7] | Likely similar or slightly higher |

| Storage Conditions | Store at 0-8 °C, sealed away from moisture[6][7] | Store in a cool, dry place, away from moisture |

Synthesis of 2-Chloropyridine-3-sulfonyl Fluoride

The most direct and widely adopted method for the synthesis of aryl and heteroaryl sulfonyl fluorides is through the halide exchange of the corresponding sulfonyl chlorides.[8][9] This transformation is typically achieved using a fluoride salt as the fluorine source.

Experimental Protocol: Halide Exchange Reaction

This protocol describes a robust method for the conversion of 2-Chloropyridine-3-sulfonyl chloride to 2-Chloropyridine-3-sulfonyl fluoride.

Materials:

-

2-Chloropyridine-3-sulfonyl chloride

-

Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

-

Acetone

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-Chloropyridine-3-sulfonyl chloride (1.0 eq).

-

Solvent and Reagent Addition: Add acetone to dissolve the starting material, followed by the addition of potassium fluoride (2.0-3.0 eq) and a small amount of water. The biphasic mixture of water and acetone has been shown to be effective for this transformation.[10][11]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. Gentle heating may be applied to accelerate the reaction if necessary.

-

Workup: Upon completion, partition the reaction mixture between ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloropyridine-3-sulfonyl fluoride.

Causality in Experimental Design:

-

Choice of Fluorinating Agent: Potassium fluoride is a cost-effective and readily available fluoride source. The use of a biphasic water/acetone system enhances the solubility and reactivity of the salt.[10][11]

-

Solvent System: Acetone is a suitable solvent due to its ability to dissolve the organic substrate and its miscibility with the small amount of water needed to facilitate the reaction.

-

Workup Procedure: The aqueous workup is essential to remove the excess potassium fluoride and any inorganic byproducts.

Visualizing the Synthesis Workflow

Caption: A workflow diagram for the synthesis of 2-Chloropyridine-3-sulfonyl fluoride.

Applications in Drug Discovery and Chemical Biology

The true potential of 2-Chloropyridine-3-sulfonyl fluoride lies in its application as a covalent modifier of biological targets. The sulfonyl fluoride group is a "privileged warhead" capable of reacting with a range of nucleophilic amino acid residues.[3][5]

Reactivity as a Covalent Warhead

While traditional covalent drugs often target cysteine residues, the sulfonyl fluoride moiety expands the scope to include serine, threonine, lysine, tyrosine, and histidine.[4][12] This broader reactivity profile opens up new avenues for targeting proteins that lack a suitably positioned cysteine in their active site. The reactivity of the sulfonyl fluoride is latent, meaning it is relatively stable in aqueous environments but becomes reactive when held in the proximity of a nucleophilic residue within a protein's binding pocket.[4][12]

Hypothetical Application: Targeting a Kinase

Many protein kinases are implicated in diseases such as cancer and inflammation. 2-Chloropyridine-3-sulfonyl fluoride could potentially be developed as a covalent inhibitor of a kinase. The pyridine ring can act as a scaffold to bind within the ATP-binding site, positioning the sulfonyl fluoride group to react with a nearby nucleophilic residue, such as a lysine, leading to irreversible inhibition.

Caption: Inhibition of a kinase pathway by covalent modification.

Safety and Handling

The safety profile of 2-Chloropyridine-3-sulfonyl fluoride is predicted to be similar to its sulfonyl chloride precursor. 2-Chloropyridine-3-sulfonyl chloride is classified as a hazardous substance that causes severe skin burns and eye damage.[13][14]

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Corrosivity: Causes severe skin burns and eye damage.[13][14]

-

Reactivity: Contact with water may liberate toxic gas.[13]

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if inhalation risk is high.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and water.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-Chloropyridine-3-sulfonyl fluoride stands as a promising, yet underexplored, chemical entity with significant potential in the realm of drug discovery and chemical biology. Its synthesis from the readily available sulfonyl chloride precursor is straightforward, following well-established chemical principles. The true value of this compound is derived from the synergistic combination of a versatile pyridine core and a privileged sulfonyl fluoride warhead. This unique pairing offers the potential to develop highly selective and potent covalent inhibitors for a wide range of biological targets, thereby expanding the toolkit available to scientists and researchers in their quest for novel therapeutics.

References

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl Fluorides - Enamine [enamine.net]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 9. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-chloro-3-pyridinesulfonyl fluoride chemical properties

The following technical guide details the chemical properties, reactivity profiles, and experimental handling of 2-chloro-3-pyridinesulfonyl fluoride , a specialized bifunctional building block.

A Bifunctional Hub for SuFEx and SnAr Diversification

Executive Summary & Chemical Architecture

2-chloro-3-pyridinesulfonyl fluoride represents a high-value "bifunctional hub" in medicinal chemistry. Unlike simple aryl sulfonyl fluorides, this scaffold integrates two distinct electrophilic sites with orthogonal reactivity profiles:

-

C2-Chlorine: A site primed for Nucleophilic Aromatic Substitution (SnAr), activated by both the pyridine nitrogen and the electron-withdrawing sulfonyl group.

-

C3-Sulfonyl Fluoride: A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry, stable to hydrolysis but reactive toward specific nucleophiles under activation.

This duality allows researchers to use the molecule as a "linchpin," installing a diversity element at the C2 position before or after "clicking" the molecule onto a protein or ligand via the C3 position.

Chemical Identity:

-

Systematic Name: 2-chloropyridine-3-sulfonyl fluoride

-

Precursor CAS: 65352-84-7 (corresponding sulfonyl chloride)

-

Molecular Formula: C

H -

Key Feature: Ortho-disubstitution (Cl and SO

F) on an electron-deficient heterocycle.

Electronic Profile & Reactivity Landscape

The utility of this molecule stems from the electronic interplay between its substituents.

2.1 The "Push-Pull" Activation

The pyridine ring is naturally electron-deficient. The addition of the sulfonyl fluoride group at C3 creates a synergistic withdrawal of electron density from the C2 position.

-

Hammett Constants: The -SO

F group has a strong -

SnAr Susceptibility: The C2-Cl bond is hyper-activated. Nucleophiles (amines, alkoxides) can displace the chloride under mild conditions, often without transition metal catalysis.

2.2 Chemoselectivity (The Order of Operations)

A critical operational challenge is preventing the nucleophile intended for the C2-Cl displacement from reacting with the C3-SO

| Reaction Type | Target Site | Conditions | Selectivity Control |

| SnAr | C2-Cl | Mild Base, < 60°C | High. The SO |

| SuFEx | C3-SO | Silyl Ethers / DBU | High. Requires specific activation (e.g., TTMS, catalytic base) to break the S-F bond. |

| Pd-Coupling | C2-Cl | Pd(0), Ligand | Moderate. Oxidative addition occurs at C-Cl. The S-F bond is generally inert to Pd(0) but can poison catalysts if labile. |

Visualizing the Reactivity Logic

The following diagram illustrates the orthogonal pathways available for this scaffold.

Figure 1: Orthogonal reactivity pathways. The C2-Cl site allows for library generation (SnAr), while the C3-SO2F site acts as a latent warhead for covalent attachment.

Experimental Protocols

4.1 Synthesis from Sulfonyl Chloride

Most researchers will synthesize the fluoride from the commercially available sulfonyl chloride precursor due to the higher stability of the fluoride.

Reagents: 2-chloropyridine-3-sulfonyl chloride, Potassium Bifluoride (KHF

-

Preparation: Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in MeCN.

-

Fluorination: Prepare a saturated aqueous solution of KHF

(2.5 eq). Add this dropwise to the organic phase at 0°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC or LCMS (Note: Sulfonyl fluorides are often invisible on UV if not conjugated, but the pyridine ring provides UV activity).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

. -

Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white/off-white solid.[1]

4.2 SnAr Diversification (Standard Protocol)

Objective: Install an amine at C2 without hydrolyzing the SO

-

Stoichiometry: Dissolve 2-chloro-3-pyridinesulfonyl fluoride (1.0 eq) in anhydrous THF or DMF.

-

Nucleophile Addition: Add the primary or secondary amine (1.1 eq).

-

Base: Add DIPEA (1.2 eq). Avoid strong hydroxide bases to prevent S-F hydrolysis.

-

Conditions: Stir at RT for 2–6 hours. If the amine is sterically hindered, heat to 50°C.

-

Observation: The reaction is driven by the electron-poor nature of the ring. The SO

F group remains intact because the S-F bond is shorter and stronger (homolytic bond dissociation energy ~90 kcal/mol) than S-Cl.

4.3 SuFEx Ligation (Sharpless Conditions)

Objective: React the SO

-

Setup: Combine the SnAr-modified scaffold (1.0 eq) and the silyl ether partner (1.1 eq) in MeCN.

-

Catalyst: Add DBU (10-20 mol%).

-

Mechanism: The DBU activates the silicon, forming a hypervalent silicon species that delivers the nucleophile to the sulfur center, ejecting fluoride.

-

Workup: Remove volatiles. SuFEx reactions are often clean enough to require minimal purification.[2][3]

Mechanism of Action: Why 2-Cl is Hyper-Reactive

The following diagram details the electronic activation that makes the C2-Cl displacement so favorable.

Figure 2: Mechanistic pathway for SnAr. The Meisenheimer complex is stabilized by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent sulfonyl fluoride.

Safety & Stability (E-E-A-T)

-

Hydrolytic Stability: Unlike sulfonyl chlorides, the fluoride derivative is resistant to hydrolysis in neutral water. It can often be handled in open air for short periods.

-

HF Generation: While the S-F bond is stable, combustion or strong acidic hydrolysis can release Hydrogen Fluoride (HF). Always have calcium gluconate gel available in the lab when working with fluorinated sulfur electrophiles.

-

Toxicity: Sulfonyl fluorides are covalent warheads. They can label serine/threonine proteases. Handle as a potential irreversible inhibitor/toxin.

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Doyle, A. G., et al. (2015).[4] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[4][5] Journal of the American Chemical Society.[4] (Provides stability data on pyridine sulfonyl fluorides).

-

Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles." Nature Chemistry. (Discusses orthogonal reactivity of S-F bonds).

Sources

- 1. PYRIDINE-2-SULFONYL FLUORIDE | 878376-35-3 [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridine Sulfonyl Fluorides

Introduction: The Rise of Pyridine Sulfonyl Fluorides in Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the strategic deployment of covalent inhibitors has enabled the targeting of challenging proteins with unprecedented potency and duration of action.[1] Among the arsenal of electrophilic warheads, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability and reactivity.[2] Unlike traditional α,β-unsaturated carbonyls that primarily target cysteine residues, sulfonyl fluorides can engage a broader range of nucleophilic amino acids, including serine, threonine, lysine, tyrosine, and histidine.[1][3] This expanded targeting scope significantly broadens the druggable proteome.

This guide focuses on a specific, and increasingly important, subclass: pyridine sulfonyl fluorides . The incorporation of the pyridine motif, a cornerstone in pharmaceutical sciences, offers a powerful lever to modulate physicochemical properties, vector the warhead to specific biological targets, and fine-tune the structure-activity relationship (SAR).[4][5] Herein, we provide a comprehensive exploration of the SAR of pyridine sulfonyl fluorides, from synthetic strategies and fundamental principles of reactivity to detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical scaffold.

I. Synthetic Strategies for Accessing Pyridine Sulfonyl Fluorides

A robust and flexible synthetic platform is paramount for any successful SAR campaign. Several methods can be employed to generate a diverse library of pyridine sulfonyl fluorides, with the choice of route often dictated by the availability of starting materials and the desired substitution patterns.

From Pyridine Sulfonic Acids and Their Salts

A direct and increasingly popular method involves the conversion of pyridine sulfonic acids or their salts to the corresponding sulfonyl fluorides. Recent advancements have made this a highly efficient route. One such method utilizes thionyl fluoride in DMF, which can convert pyridinium sulfonic acids to pyridine sulfonyl fluorides in high yields.[6] Another mild and effective approach employs Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of sulfonic acids.[6]

From Pyridine Thiols

Pyridine thiols serve as readily available precursors for the synthesis of pyridine sulfonyl fluorides. An efficient one-pot method involves the oxidative chlorination of the thiol using an oxidant like sodium hypochlorite to form the sulfonyl chloride in situ, followed by a fluoride-chloride exchange reaction. Electrochemical methods have also been developed, where thiols are oxidized in the presence of a fluoride source like potassium fluoride (KF) to directly yield the sulfonyl fluoride.[7][8]

From Pyridine Sulfonyl Chlorides

The classical approach to synthesizing sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides.[8] Pyridine-3-sulfonyl chloride, for instance, can be synthesized from 3-aminopyridine via a diazotization reaction to form a diazonium salt, which is then subjected to a sulfonyl chlorination reaction.[9] The subsequent fluoride exchange is typically achieved using a fluoride salt such as potassium fluoride, often with a phase-transfer catalyst like 18-crown-6 to enhance reactivity.[8]

II. Core Principles of the Structure-Activity Relationship

The biological activity of a pyridine sulfonyl fluoride is a composite of its intrinsic reactivity and its ability to bind non-covalently to the target protein. The pyridine scaffold plays a crucial role in both aspects.

Modulation of Electrophilicity

The electrophilicity of the sulfonyl fluoride group is a key determinant of its covalent binding kinetics. The electronic properties of the pyridine ring directly influence this reactivity.

-

Position of the Nitrogen Atom: The position of the nitrogen atom within the pyridine ring has a profound impact on the electronic nature of the sulfonyl fluoride moiety. The electron-withdrawing nature of the nitrogen atom increases the electrophilicity of the sulfur atom. This effect is most pronounced when the sulfonyl fluoride is at the 2- or 4-position due to direct resonance delocalization. A sulfonyl fluoride at the 3-position will be less activated.

-

Ring Substituents: The addition of electron-withdrawing or electron-donating groups to the pyridine ring further tunes the reactivity. Electron-withdrawing groups (e.g., nitro, cyano) will enhance the electrophilicity of the sulfonyl fluoride, leading to a more reactive compound. Conversely, electron-donating groups (e.g., methoxy, amino) will decrease reactivity.[4] This principle allows for the fine-tuning of the warhead's reactivity to achieve a balance between target engagement and off-target effects.

Directing Non-Covalent Interactions

Beyond modulating reactivity, the pyridine ring and its substituents are critical for establishing the initial non-covalent interactions that position the sulfonyl fluoride warhead for covalent bond formation.

-

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor, which can be a critical interaction with the target protein.

-

π-Stacking: The aromatic nature of the pyridine ring allows for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

-

Hydrophobic and van der Waals Interactions: Substituents on the pyridine ring can be varied to optimize hydrophobic and van der Waals interactions within the binding pocket.

The interplay between these non-covalent forces and the tuned reactivity of the sulfonyl fluoride warhead is the cornerstone of designing potent and selective pyridine sulfonyl fluoride inhibitors.

III. Experimental Protocols for SAR Elucidation

A systematic approach to synthesizing and testing analogs is essential for building a robust SAR model. Below are representative protocols for the synthesis of a pyridine sulfonyl fluoride and its evaluation in a biological assay.

Synthesis Protocol: Preparation of Pyridine-3-sulfonyl Fluoride from Pyridine-3-sulfonic Acid

Objective: To synthesize pyridine-3-sulfonyl fluoride, a key building block for more complex derivatives.

Materials:

-

Pyridine-3-sulfonic acid

-

Xtalfluor-E®

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of pyridine-3-sulfonic acid (1.0 eq) in anhydrous acetonitrile (0.2 M), add Xtalfluor-E® (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridine-3-sulfonyl fluoride.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a pyridine sulfonyl fluoride derivative against a target enzyme.

Materials:

-

Target enzyme

-

Fluorogenic or chromogenic substrate for the enzyme

-

Assay buffer (optimized for the target enzyme)

-

Pyridine sulfonyl fluoride test compounds dissolved in DMSO

-

Microplate reader

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of the pyridine sulfonyl fluoride test compounds in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

-

In a 384-well plate, add 5 µL of the diluted test compounds to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add 20 µL of the target enzyme solution (at a pre-determined optimal concentration in assay buffer) to all wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (at a concentration near its Kₘ value in assay buffer) to all wells.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IV. Data Presentation and Visualization

For a clear understanding of the SAR, quantitative data should be summarized in a structured format.

Table 1: Illustrative SAR Data for a Series of Pyridine Sulfonyl Fluoride Analogs

| Compound ID | Pyridine Substitution | R Group | IC₅₀ (nM) |

| PSF-01 | 3-SO₂F | H | 520 |

| PSF-02 | 3-SO₂F | 5-Cl | 250 |

| PSF-03 | 3-SO₂F | 5-OMe | 890 |

| PSF-04 | 2-SO₂F | H | 150 |

| PSF-05 | 4-SO₂F | H | 180 |

Visualizing SAR Principles

Graphviz diagrams can effectively illustrate the key concepts discussed.

Caption: Key structural elements of pyridine sulfonyl fluorides and their influence on biological outcomes.

Experimental Workflow Visualization

Caption: Iterative workflow for the systematic exploration of SAR in pyridine sulfonyl fluorides.

V. Conclusion and Future Directions

Pyridine sulfonyl fluorides represent a highly promising class of covalent inhibitors with significant potential for drug discovery. Their modular nature, tunable reactivity, and the rich history of pyridine in medicinal chemistry provide a fertile ground for the development of novel therapeutics. A systematic and iterative approach to exploring the SAR, grounded in robust synthetic chemistry and quantitative biological evaluation, is critical for success. Future work in this area will likely focus on expanding the diversity of pyridine scaffolds, exploring novel biological targets, and developing more sophisticated computational models to predict reactivity and binding. The continued application of these principles will undoubtedly lead to the discovery of new and impactful medicines.

References

-

Lunn, M. R., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

-

Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

-

Taft, B. R., et al. (2018). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. Available at: [Link]

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (2021). Google Patents.

-

Taft, B. R., et al. (2017). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Nature Protocols. Available at: [Link]

-

Guisot, N. E., et al. (2023). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. Available at: [Link]

-

Sharpless, K. B., et al. (2017). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]

-

Jones, L. H. (2016). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]

-

Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Available at: [Link]

-

Adluri, B., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Bioconjugate Chemistry. Available at: [Link]

-

PubChem. Pyridine-3-sulfonyl fluoride. PubChem. Available at: [Link]

-

Ametamey, S. M., et al. (2019). Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Campbell, S. L., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. Available at: [Link]

-

Popa, A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Sharpless, K. B., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. Available at: [Link]

-

Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Popa, A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

-

Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

-

Jones, L. H., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 9. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: SuFEx Click Chemistry for the Functionalization of Pyridine Derivatives

Introduction: The Power of SuFEx for Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties. The functionalization of this core, however, can be challenging. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction championed by Nobel laureate K. Barry Sharpless, offers a robust and reliable method for creating stable covalent linkages, making it an invaluable tool for derivatizing pyridine-containing molecules.[1][2][3]

SuFEx reactions are characterized by the remarkable balance of stability and reactivity of the sulfonyl fluoride (R-SO₂F) group.[3][4] This functional group is largely inert under many physiological and synthetic conditions but can be "clicked" with a variety of nucleophiles under specific catalytic activation.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of SuFEx chemistry for the modification of pyridine derivatives, from the synthesis of the key pyridine sulfonyl fluoride precursors to their subsequent coupling reactions.

PART 1: Synthesis of Pyridine Sulfonyl Fluoride Hubs

The success of any SuFEx protocol hinges on the availability of the sulfonyl fluoride electrophile. For pyridine derivatives, several synthetic routes are viable, with the choice depending on the starting material's availability and functional group tolerance.

Protocol 1.1: From Pyridine Thiols via Oxidative Chlorination and Halogen Exchange

This is a common and effective method for preparing heteroaromatic sulfonyl fluorides.[5] The process involves the oxidation of a readily available pyridine thiol to a sulfonyl chloride, which is then converted to the more stable sulfonyl fluoride in a subsequent halogen exchange (HalEx) step.

Workflow Diagram: Synthesis from Pyridine Thiol

Caption: Workflow for synthesizing pyridine sulfonyl fluorides from thiol precursors.

Step-by-Step Protocol:

-

Oxidation: To a stirred solution of the starting pyridine thiol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add aqueous sodium hypochlorite (NaOCl, ~3-4 eq) dropwise at 0 °C.

-

Expert Insight: The use of aqueous NaOCl is a practical and scalable method for the oxidation. Maintaining a low temperature is crucial to minimize side reactions.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting thiol is fully consumed. The intermediate is the pyridine sulfonyl chloride.

-

Halogen Exchange: Without isolating the sulfonyl chloride, add potassium bifluoride (KHF₂, ~3-5 eq) to the reaction mixture.[5]

-

Expert Insight: KHF₂ serves as a convenient and effective fluoride source for the Cl-F exchange. The direct, one-pot conversion from the thiol is often efficient.[5]

-

-

Reaction Completion: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the conversion of the sulfonyl chloride to the sulfonyl fluoride by ¹⁹F NMR or LC-MS.

-

Work-up: Once complete, separate the organic layer. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pyridine sulfonyl fluoride.

Protocol 1.2: From Pyridinium Sulfonic Acids

An alternative route involves the deoxyfluorination of sulfonic acids. While direct conversion of pyridine sulfonic acid can sometimes result in low yields due to side reactions like anhydride formation[6], the use of modern deoxyfluorination reagents under optimized conditions can be effective.

Step-by-Step Protocol:

-

Reactant Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the pyridinium sulfonic acid (1.0 eq) in an anhydrous solvent such as acetonitrile (MeCN).

-

Reagent Addition: Add a deoxyfluorination reagent like Xtalfluor-E® (1.2 eq).[6]

-

Expert Insight: Xtalfluor-E® is a bench-stable solid that offers a milder alternative to harsher reagents. The reaction can often proceed at room temperature, which improves functional group tolerance.[6]

-

-

Reaction: Stir the mixture at room temperature for 2-6 hours.

-

Monitoring & Work-up: Monitor the reaction by ¹⁹F NMR. Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts, concentrate, and purify by flash chromatography.

PART 2: The SuFEx Reaction with Pyridine Sulfonyl Fluorides

Once the pyridine sulfonyl fluoride "hub" is synthesized, it can be "clicked" with various nucleophiles. The choice of catalyst and conditions is critical and depends on the nucleophile's reactivity (e.g., phenol vs. amine vs. alcohol).

The Core SuFEx Transformation

The fundamental reaction involves the coupling of a pyridine sulfonyl fluoride with a nucleophile, typically a phenol or an amine, to form a stable sulfonate or sulfonamide linkage, respectively. The reaction is driven by the formation of a highly stable byproduct, such as silyl fluoride or hydrogen fluoride, which is sequestered by a base.[7]

Mechanism Overview: Base-Catalyzed SuFEx

Caption: Simplified mechanism for base-catalyzed SuFEx with pyridine sulfonyl fluorides.

Catalytic Systems and Conditions

The efficiency of the SuFEx reaction is highly dependent on the choice of catalyst. Highly basic, non-nucleophilic organic bases are preferred. Recent advancements have introduced synergistic catalytic systems that can dramatically accelerate the reaction.[8]

| Catalyst System | Nucleophile Type | Typical Loading (mol%) | Solvent | Temperature | Key Advantages & Ref. |

| DBU | Aryl Silyl Ethers | 10 - 30% | MeCN, THF | RT to 60 °C | Classic, effective for silyl-activated nucleophiles.[7][9] |

| Et₃N | Alcohols, Amines | Stoichiometric | DCM, MeCN | RT | Simple, but often requires stoichiometric amounts.[9] |

| BTMG / HMDS | Alcohols (Aryl & Alkyl) | 1 - 5% | MeCN | RT | "Accelerated SuFEx"; very fast, low catalyst loading.[8][10] |

| NHCs | Alcohols, Amines | 10% | Toluene | RT to 50 °C | Organocatalytic activation via H-bonding.[11] |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; Et₃N = Triethylamine; BTMG = 2-tert-Butyl-1,1,3,3-tetramethylguanidine; HMDS = Hexamethyldisilazane; NHC = N-Heterocyclic Carbene.

Protocol 2.1: Accelerated SuFEx with Phenols (BTMG/HMDS Catalysis)

This protocol is ideal for the rapid and efficient coupling of pyridine sulfonyl fluorides with phenolic nucleophiles, a common strategy in drug discovery for generating biaryl ether analogues.[10][12]

Step-by-Step Protocol:

-

Preparation: To a dry vial, add the pyridine sulfonyl fluoride (1.0 eq), the phenol nucleophile (1.1 eq), and anhydrous acetonitrile (MeCN, 0.2 M).

-

Additive Addition: Add hexamethyldisilazane (HMDS, 1.5 eq).

-

Trustworthiness: HMDS acts as a crucial ancillary reagent. It serves as a water scavenger and in situ silylating agent for the phenol, which facilitates the catalytic cycle and prevents catalyst deactivation.[10]

-

-

Catalysis: Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 5 mol%).

-

Expert Insight: BTMG is a highly effective, hindered guanidine base that catalyzes the reaction efficiently at very low loadings. The combination with HMDS allows for "Accelerated SuFEx Click Chemistry" (ASCC), often leading to reaction completion in minutes.[8]

-

-

Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is often complete within 5-30 minutes.[8]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography to afford the desired pyridine aryl sulfonate product.

PART 3: Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded by moisture).2. Insufficiently reactive nucleophile.3. Water present in the reaction. | 1. Use freshly opened or distilled base/catalyst.2. Switch to a more powerful catalytic system (e.g., BTMG/HMDS). For phenols, consider in situ silylation or using the corresponding aryl silyl ether.[7]3. Ensure all glassware is oven-dried and use anhydrous solvents. Add HMDS as a scavenger.[10] |

| Formation of Side Products | 1. For aliphatic alcohols, competing Sₙ2 reaction on the product.2. Hydrolysis of the sulfonyl fluoride. | 1. Use milder conditions (lower temperature, shorter reaction time). The ASCC method is often fast enough to minimize this.[8]2. Rigorously exclude water from the reaction. |

| Difficulty in Purification | 1. Catalyst residue co-elutes with the product. | 1. Use a lower catalyst loading if possible.2. Perform a mild acidic wash (e.g., dilute aq. HCl) during work-up to protonate and remove the basic catalyst in the aqueous layer. |

Conclusion

SuFEx click chemistry provides a powerful and versatile platform for the late-stage functionalization and library synthesis of pyridine-containing compounds. By selecting the appropriate synthetic route to the pyridine sulfonyl fluoride hub and employing an optimized catalytic system, such as the accelerated BTMG/HMDS protocol, researchers can rapidly access novel chemical matter with high yields and excellent functional group tolerance. The reliability and modularity of this chemistry firmly establish it as a critical tool in modern medicinal chemistry and drug development.[1][4]

References

-

G. D. Pantoș, J. M. B. Langley, A. M. J. L. Hogan, T. A. D. Smith, J. H. T. Gallon, J. A. T. Romero, T. D. W. Claridge, T. D. Baggett, M. G. T. Russell, and V. Gouverneur, "Facile synthesis of sulfonyl fluorides from sulfonic acids," Organic & Biomolecular Chemistry, 2018. [Link]

-

S. R. Waldvogel, S. Lips, M. Selt, "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride," Journal of the American Chemical Society, 2019. [Link]

-

J&K Scientific LLC, "SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms," 2021. [Link]

-

A. S. Barrow, C. J. Smedley, Q. Zheng, J. L. K. Lethbridge, H. L. Bolt, L. J. Donnelly, C. J. Tame, and J. E. Moses, "The growing applications of SuFEx click chemistry," Chemical Society Reviews, 2019. [Link]

-

L. J. Donnelly, H. L. Bolt, and J. E. Moses, "Sulfur fluoride exchange," Nature Reviews Chemistry, 2023. [Link]

-

A. S. Barrow, C. J. Smedley, Q. Zheng, et al., "The growing applications of SuFEx click chemistry," Monash University, 2019. [Link]

-

A. T. L. Lee, A. T. Rad, and J. R. D. DeBrota, "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis," ACS Catalysis, 2021. [Link]

-

M. E. T. H. Dau, M. D. Smith, and J. C. Gonzalez-Gomez, "Synthetic Routes to Arylsulfonyl Fluorides," Catalysts, 2021. [Link]

-

Y. Wang, Z. Chen, and J. Wu, "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry," Chinese Chemical Letters, 2021. [Link]

-

A. M. D. F. Stephens, A. T. L. Lee, and B. Z. Slawin, "Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors," JACS Au, 2022. [Link]

-

S. Kumar, S. Kumar, P. Singh, "Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery," ResearchGate, 2022. [Link]

-

Z. Zhang, Y. Wang, Z. Chen, "SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes," ACS Catalysis, 2023. [Link]

-

H. L. Bolt, L. J. Donnelly, A. S. Barrow, et al., "Accelerated SuFEx Click Chemistry For Modular Synthesis," Angewandte Chemie International Edition, 2021. [Link]

-

A. T. L. Lee, A. T. Rad, and J. R. D. DeBrota, "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis," ResearchGate, 2021. [Link]

-

J. Dong, L. Krasnova, M. G. Finn, and K. B. Sharpless, "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry," Angewandte Chemie International Edition, 2014. [Link]

-

T. J. C. O'Riordan, "A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Hub Synthesis and Reactivity," Synthesis, 2025. [Link]

Sources

- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. research.monash.edu [research.monash.edu]

- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jk-sci.com [jk-sci.com]

Application Note: Precision Amine Coupling with 2-Chloropyridine-3-sulfonyl fluoride

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing sulfonamides using 2-Chloropyridine-3-sulfonyl fluoride (CAS: 1262412-13-4). While sulfonyl fluorides are celebrated for their stability and "SuFEx" (Sulfur-Fluoride Exchange) click chemistry utility, this specific scaffold presents a unique chemoselective challenge.

The Challenge: The molecule contains two distinct electrophilic sites:

-

The Sulfonyl Fluoride (S-VI): The desired site for sulfonamide formation.

-

The 2-Chloro Position (C-2): Activated by the pyridine nitrogen and the electron-withdrawing sulfonyl group, this site is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Solution: Unlike sulfonyl chlorides, which react indiscriminately, the sulfonyl fluoride moiety allows for kinetic differentiation . By selecting the correct activation mode (Base-mediated vs. Silyl-SuFEx), researchers can exclusively target the sulfur center, leaving the 2-chloro "handle" intact for downstream diversification.

Chemoselectivity Analysis

Before beginning, researchers must understand the competitive landscape of this reaction. The diagram below illustrates the divergent pathways and the conditions that favor them.

Figure 1: Chemoselectivity map. Path A is the objective of this protocol. Path B is a common failure mode caused by excessive heating or uncontrolled stoichiometry.

Experimental Protocols

Method A: Standard Base-Mediated Coupling (General Purpose)

Recommended for: Primary amines, non-sterically hindered secondary amines, and scenarios where silyl-amines are unavailable.

Reagents:

-

Substrate: 2-Chloropyridine-3-sulfonyl fluoride (1.0 equiv)

-

Amine: 1.0 – 1.1 equiv (Strict stoichiometry is vital to prevent SNAr)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

Protocol:

-

Preparation: Dissolve 2-Chloropyridine-3-sulfonyl fluoride in anhydrous DCM (0.2 M concentration) in a round-bottom flask or vial.

-

Addition: Add DIPEA (2.0 equiv) to the solution.

-

Nucleophile Introduction: Add the amine (1.0 equiv) dropwise at 0°C (ice bath).

-

Note: Although sulfonyl fluorides are stable, the 2-Cl position is activated. Starting at 0°C suppresses the SNAr background reaction.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. The sulfonyl fluoride is stable to hydrolysis, so aqueous workup is safe.

-

-

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess base/amine), followed by brine. Dry over Na2SO4 and concentrate.

Method B: Silyl-Amine SuFEx (High Precision)

Recommended for: Valuable amines, late-stage functionalization, or when Method A yields SNAr byproducts.

This method utilizes the "Silicon-SuFEx" activation. The Si-N bond is activated by a fluoride source or DBU, transferring the amine to the sulfonyl center without generating a free, highly nucleophilic amine species that could attack the chloride.

Reagents:

-

Substrate: 2-Chloropyridine-3-sulfonyl fluoride (1.0 equiv)

-

Silyl Amine: TMS-NH-R or (TMS)2N-R (1.2 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.2 equiv)

-

Solvent: MeCN (Anhydrous)

Protocol:

-

Preparation: Dissolve the sulfonyl fluoride and the silyl-amine in MeCN (0.5 M).

-

Activation: Add DBU (10-20 mol%) at RT.

-

Reaction: Stir at RT for 1–12 hours.

-

Workup: Concentrate directly. The reaction is often clean enough to proceed to flash chromatography without aqueous extraction.

Data Summary & Troubleshooting

| Variable | Method A (Standard) | Method B (SuFEx) |

| Primary Risk | SNAr at C-2 (Displacement of Cl) | Incomplete conversion (sterics) |

| Amine Equiv. | 1.0 - 1.1 (Strict) | 1.2 - 1.5 (Flexible) |

| Temperature | 0°C | RT |

| Byproducts | Amine-HCl salts | TMS-F (Gas) |

| Selectivity | Moderate (Substrate dependent) | High (Mechanistically enforced) |

Troubleshooting Guide:

-

Issue: Observation of SNAr byproduct (Cl displacement).

-

Cause: The amine is too nucleophilic or temperature is too high.

-

Fix: Switch to Method B . If Method B is not possible, cool Method A to -20°C and add the amine very slowly. Ensure the solvent is non-polar (DCM) rather than polar aprotic (DMF/DMSO), as polar solvents accelerate SNAr.

-

-

Issue: No Reaction (Sulfonyl Fluoride recovered).

-

Cause: Sulfonyl fluorides are kinetically stable.

-

Fix: Increase base strength to DBU (1.0 equiv) in Method A, or heat Method B to 50°C. (Note: Heating increases SNAr risk, so monitor closely).

-

Safety & Handling (HF Warning)

While sulfonyl fluorides are generally safer than acid chlorides, the reaction generates Fluoride ions .

-

In Method A , the byproduct is HF-Base salt.

-

In Method B , the byproduct is TMS-F. Upon contact with water during disposal, TMS-F hydrolyzes to generate HF.

-

Precaution: Always perform workups in a well-ventilated fume hood. Use plastic (polypropylene) labware if generating significant quantities of fluoride waste. Avoid glass if strictly anhydrous conditions are not maintained during waste storage.

References

-

Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Selectivity (SNAr vs. Sulfonylation): Mykhailiuk, P. K., et al. (2024).[6] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. The Journal of Organic Chemistry, 89(5), 3161-3183.[6] [Link][6]

-

Heteroaryl Sulfonyl Fluoride Stability: Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. European Journal of Organic Chemistry, 2020(4), 443–450. [Link]

Sources

- 1. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Late-Stage Functionalization using 2-Chloropyridine-3-sulfonyl Fluoride

The following Application Note and Protocol guide is designed for advanced researchers and drug discovery scientists. It focuses on the specific utility of 2-Chloropyridine-3-sulfonyl fluoride as a bifunctional linchpin for Late-Stage Functionalization (LSF) via Sulfur-Fluoride Exchange (SuFEx) and Nucleophilic Aromatic Substitution (SNAr).[1]

Executive Summary

In the landscape of modern drug discovery, 2-Chloropyridine-3-sulfonyl fluoride (2-Cl-3-PySO2F) has emerged as a privileged "bifunctional linchpin."[1] Unlike standard sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride reagent offers a unique stability-reactivity profile.[1][2] It combines two orthogonal electrophilic sites:

-

The C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the meta-sulfonyl group.[1]

-

The C3-Sulfonyl Fluoride: A latent electrophile for SuFEx click chemistry, stable to aqueous workup but highly reactive toward silyl ethers or amines under specific activation.[1]

This guide details the protocols for utilizing 2-Cl-3-PySO2F to modularly assemble complex pharmaceutical scaffolds, enabling the rapid generation of analogs in Lead Optimization.[1]

Chemical Basis & Mechanism[1]

The Orthogonality Principle

The utility of 2-Cl-3-PySO2F lies in the ability to sequentially address its two reactive centers.[1] The reaction order is dictated by the nucleophile and conditions:

-

Path A (SNAr First): The sulfonyl fluoride group acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO of the pyridine ring and activating the C2-Cl bond toward displacement by amines or thiols.[1] The SO2F moiety remains intact during this step.[1]

-

Path B (SuFEx First): The SO2F group can be engaged in SuFEx chemistry (e.g., with silyl ethers) to form sulfonates or sulfonamides.[1] The C2-Cl bond remains available for subsequent functionalization.[1]

Mechanistic Diagram

The following diagram illustrates the divergent pathways available for this reagent.

Figure 1: Divergent synthetic workflows. Path A (Blue/Green) is the preferred route for generating diverse sulfonamide libraries while retaining the pyridine core.[1]

Experimental Protocols

Synthesis of 2-Chloropyridine-3-sulfonyl Fluoride

Note: If not purchased commercially, the reagent can be synthesized from the corresponding sulfonyl chloride.[1]

Reagents: 2-Chloropyridine-3-sulfonyl chloride, Potassium Bifluoride (KHF2), Acetonitrile (MeCN).[1]

-

Dissolution: Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 equiv) in MeCN (0.5 M).

-

Fluorination: Add saturated aqueous KHF2 (2.5 equiv) dropwise at 0 °C.

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (conversion of spot) or 19F NMR (appearance of singlet around +65 ppm).[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

Protocol A: SNAr Functionalization (C2-Cl Displacement)

This step installs the "head" of the molecule (e.g., a drug pharmacophore or targeting ligand) while preserving the "tail" (SO2F) for later clicking.[1]

Scope: Primary/Secondary amines, Thiols.[1] Conditions: Mild base, polar aprotic solvent.[1]

| Parameter | Condition | Rationale |

| Solvent | DMSO or DMF | Promotes SNAr via dipole stabilization.[1] |

| Base | DIPEA (2–3 equiv) | Scavenges HCl; non-nucleophilic to avoid attacking SO2F. |

| Temperature | RT to 60 °C | The SO2F group activates the ring; high heat is rarely needed.[1] |

| Time | 1–4 Hours | Fast kinetics due to electronic activation.[1] |

Step-by-Step:

-

Charge a reaction vial with 2-Chloropyridine-3-sulfonyl fluoride (1.0 equiv) and the Amine Nucleophile (1.1 equiv).[1]

-

Add DMSO (concentration 0.2–0.5 M).[1]

-

Add DIPEA (2.5 equiv).[1]

-

Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.[1]

-

Critical Note: Avoid strong hydroxide bases (NaOH/KOH) during workup to prevent premature hydrolysis of the sulfonyl fluoride to the sulfonate.[1]

-

Protocol B: SuFEx Coupling (Sulfonyl Fluoride Activation)

This step utilizes the latent SO2F handle to attach a "tail" (e.g., solubilizing group, fluorophore, or protein-reactive warhead).[1]

Scope: Silyl ethers (for sulfonates), Amines (for sulfonamides), Phenols.[1] Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.[1]

Step-by-Step (Sulfonamide Synthesis):

-

Dissolve the SNAr Product (from Protocol A) in MeCN or THF .[1]

-

Add the second Amine (1.2 equiv).[1]

-

Add DBU (1.5 equiv).[1]

-

Heat to 50–80 °C (sealed tube recommended).

-

Reaction Time: 2–12 hours.

-

Endpoint: Disappearance of the sulfonyl fluoride peak in 19F NMR.[1]

-

-

Purification: Flash chromatography.

Case Study: Late-Stage Diversification of a Kinase Inhibitor

Objective: Attach a solubility-enhancing morpholine tail to a kinase inhibitor scaffold containing a primary amine.[1]

Workflow:

-

Reactant 1: Kinase Inhibitor (R-NH2).[1]

-

Reactant 2: 2-Chloropyridine-3-sulfonyl fluoride (Linker).[1]

-

Reactant 3: Morpholine (Solubility Tail).[1]

Execution:

-

Step 1 (SNAr): React Kinase Inhibitor (R-NH2) with the Linker (1 equiv) in DMSO/DIPEA at 40 °C. The amine displaces the Chlorine.[1] The SO2F remains.

-

Result:Inhibitor-NH-(Pyridine)-SO2F.[1]

-

-

Step 2 (SuFEx): React the isolated intermediate with Morpholine (excess) and DBU in MeCN at 80 °C.

-

Result:Inhibitor-NH-(Pyridine)-SO2-Morpholine.[1]

-

Outcome: A stable sulfonamide linkage is formed.[1] The pyridine ring serves as a rigid spacer, potentially improving metabolic stability compared to flexible alkyl linkers.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Hydrolysis of SO2F | Aqueous base exposure or wet solvents during SuFEx.[1] | Use anhydrous solvents for Step 2.[1] Avoid NaOH/KOH.[1] Use K2CO3 or organic bases.[1] |

| No Reaction (SNAr) | Nucleophile is too weak or steric hindrance.[1] | Increase temp to 80 °C. The SO2F is robust enough to withstand moderate heat.[1] |

| Side Reaction (Bis-substitution) | Diamines used without protection.[1] | Use mono-boc protected diamines if linking two amines.[1] |

| Poor Yield (SuFEx) | Inefficient activation of Fluoride.[1] | Switch catalyst to BEMP or use Ca(NTf2)2 (calcium triflimide) for difficult substrates.[1] |

References

-

Sharpless, K. B., et al. (2014).[1][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

-

Dong, J., et al. (2020).[1] "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Chemical Reviews. Link[1]

-

Lara, R. G., et al. (2023).[1] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange." The Journal of Organic Chemistry. Link[1][7]

-

Enamine Ltd. (2023).[1] "Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiling." Enamine Application Notes. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

- 3. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Covalent Protein Modification Using Pyridine Sulfonyl Fluorides (PySFs)

Abstract

This guide details the application of Pyridine Sulfonyl Fluorides (PySFs) as tunable electrophilic warheads for covalent protein modification.[1] While traditional sulfonyl fluorides (SFs) have re-emerged via Sulfur-Fluoride Exchange (SuFEx) chemistry, PySFs offer a distinct reactivity profile driven by the electron-deficient pyridine heterocycle. This note provides the rationale for selecting PySFs over carbocyclic analogs, mechanistic insights into residue specificity (Tyr, Lys, His, Ser), and rigorous protocols for synthesizing, screening, and validating PySF-based covalent probes.

Introduction: The PySF Advantage in SuFEx Chemistry

Covalent inhibition has evolved from the indiscriminate reactivity of alkyl halides to the "tunable" precision of acrylamides and, more recently, Sulfur(VI) Fluoride Exchange (SuFEx) warheads. Sulfonyl fluorides (R-SO₂F) are unique because they possess a high barrier to unassisted hydrolysis (stability) yet react specifically with protein nucleophiles within the structured environment of a binding pocket (proximity-enabled reactivity).

Why Pyridine Sulfonyl Fluorides? The pyridine ring introduces electronic and physicochemical properties distinct from standard benzene sulfonyl fluorides (BSFs):

-

Enhanced Electrophilicity: The electron-deficient nature of the pyridine ring (particularly at the 2- and 4-positions) withdraws electron density from the sulfur center, increasing its susceptibility to nucleophilic attack compared to phenyl analogs.

-

Tunability: Substituents on the pyridine ring (e.g., 6-cyano, 3-fluoro) allow fine-tuning of the warhead's

to match the nucleophilicity of the target residue. -

Solubility & Interactions: The pyridyl nitrogen lowers lipophilicity (LogP) and can engage in specific hydrogen bonding or salt-bridge interactions within the active site, potentially guiding the warhead geometry.

Mechanism of Action

The reaction proceeds via a substitution at the hexavalent sulfur center. Unlike Michael acceptors (which target Cys), PySFs have a privileged reactivity toward Tyrosine (Tyr) and Lysine (Lys) , and occasionally Histidine (His) or Serine (Ser).

Figure 1: Mechanism of SuFEx-mediated protein modification. The reaction is driven by the local environment (e.g., basic residues nearby that perturb the pKa of the nucleophile).

Chemical Biology of PySFs

Reactivity Profiling

The reactivity of PySFs is governed by the position of the sulfonyl fluoride group relative to the pyridine nitrogen.

| Scaffold | Electronic Effect | Reactivity (Relative) | Target Application |

| Benzenesulfonyl fluoride | Baseline | Moderate | General SuFEx probes |

| 3-Pyridinesulfonyl fluoride | Inductive withdrawal | Moderate-High | Balanced stability/reactivity |

| 2-Pyridinesulfonyl fluoride | Strong Inductive + Resonance | High | Targeting less reactive nucleophiles (e.g., distal Lys) |

| 4-Pyridinesulfonyl fluoride | Strong Inductive + Resonance | High | Similar to 2-Py, different geometry |

| 6-Cyanopyridine-2-SF | Hyper-activated | Very High | Rapid labeling; requires careful stability checks |

Expert Insight: For initial probe design, start with 3-pyridinesulfonyl fluoride . It offers a "Goldilocks" balance—reactive enough to modify a target Tyr/Lys upon binding, but stable enough to survive cell culture media (10% FBS) for hours. Use 2- or 4-isomers if the target residue is poorly nucleophilic or if the 3-isomer fails to engage.

Protocol: Synthesis and Evaluation of PySF Probes

This protocol describes the workflow for evaluating a PySF-functionalized ligand against a target protein.

Phase A: Probe Design & Synthesis

Reagents:

-

Parent Ligand: A reversible inhibitor or binder with a solvent-exposed handle.

-

PySF Building Block: e.g., 3-(fluorosulfonyl)pyridine-2-carboxylic acid (commercially available or synthesized from corresponding thiol/sulfonic acid).

-

Coupling Reagents: HATU, DIPEA, DMF.

Synthesis Note: Avoid using strong bases (NaOH) or high temperatures during the final coupling of the PySF moiety, as hydrolysis to the sulfonate (R-SO₃⁻) can occur. Use mild amide coupling conditions.

Phase B: In Vitro Labeling Protocol

Objective: Confirm covalent modification and determine time-dependency.

Materials:

-

Recombinant Target Protein (purity >90%).

-

PySF Probe (10 mM stock in DMSO).

-

Reaction Buffer: 50 mM HEPES or PBS, pH 7.5–8.0, 100 mM NaCl. (Avoid Tris buffer if possible, as primary amines can react with highly activated PySFs over long durations, though less likely than with acid chlorides).

-

Quenching Agent: 5% Formic Acid (for MS) or SDS-PAGE loading buffer (for gels).

Step-by-Step:

-

Preparation: Dilute protein to 2–5 µM in Reaction Buffer.

-

Incubation: Add PySF Probe to protein (Final conc: 10–50 µM; 1% DMSO max).

-

Control: Incubate protein with DMSO only.

-

Competition Control: Pre-incubate with 100x excess of non-covalent parent ligand for 30 min, then add PySF probe.

-

-

Time Course: Aliquot samples at t = 0.5, 1, 4, and 24 hours.

-

Quenching:

-

For Gel: Add 4x SDS-loading buffer and boil at 95°C for 5 min.

-

For Intact MS: Add Formic Acid to final 0.5% v/v.

-

Phase C: Validation via Intact Protein Mass Spectrometry

Rationale: This is the gold standard for self-validation. You must observe a mass shift corresponding to the probe minus fluoride.

-

Instrument: LC-ESI-TOF or Orbitrap.

-

Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

-

Analysis:

-

Expected Mass Shift (

m): MW(Probe) – MW(HF) = MW(Probe) – 20.01 Da. -

Note: Unlike acrylamides (simple addition), SuFEx is a substitution. The loss of Fluoride (19 Da) and gain of the probe must be calculated accurately.

-

Calculation:

.

-

Application Note: Peptide Mapping of the Modification Site

Once covalent modification is confirmed, the specific residue (Tyr vs. Lys) must be identified.

Workflow:

-

Digestion:

-

Denature labeled protein (8M Urea).

-

Reduce (DTT) and Alkylate (Iodoacetamide).

-

Dilute Urea to <1M.

-

Add Trypsin (Protease:Protein 1:50) and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Run on high-resolution MS (e.g., Orbitrap Exploris/Eclipse).

-

Search Parameters:

-

Variable Modification: Add the mass of the PySF adduct (

) on Y, K, S, H, T. -

Critical: Check for "missed cleavages" at Lysine if the probe modifies Lys, as Trypsin will not cut at a sulfonated Lysine.

-

-

Figure 2: Analytical workflow for validating PySF-protein conjugation.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Labeling Observed | Probe not binding or pH too low. | Increase pH to 8.0–8.5 to assist nucleophile deprotonation. Ensure parent ligand affinity is sufficient ( |

| Non-Specific Labeling | PySF is too reactive (e.g., 2-Py or 6-CN-Py). | Switch to a less activated scaffold (e.g., 3-PySF or Benzene-SF). Reduce probe concentration. |

| Hydrolysis of Probe | Buffer pH > 9 or long storage in water. | Store PySF stocks in anhydrous DMSO at -20°C. Prepare aqueous buffers fresh. |

| Precipitation | Probe insolubility. | The Pyridine ring helps, but if linker is lipophilic, add 10-20% glycerol or reduce probe concentration. |

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[2] ACS Chemical Biology. [Link]

-

Petrović, D., et al. (2018). 6-Cyanopyridine-2-sulfonyl fluoride: A versatile scaffold for the development of covalent probes. Organic & Biomolecular Chemistry. [Link]

-

Baranczak, A., et al. (2017). Fluorosulfate and Sulfonyl Fluoride Probes for Proteome Profiling. Journal of the American Chemical Society. [Link]

Sources

Application Note: One-Pot Synthesis of 2-Chloropyridine-3-sulfonyl Fluoride

Executive Summary

This application note details the robust, one-pot synthesis of 2-Chloropyridine-3-sulfonyl fluoride starting from 2-chloropyridine-3-thiol . The protocol leverages a "green" oxidative fluorination strategy using Sodium Hypochlorite (Bleach) and Potassium Bifluoride (

This specific sulfonyl fluoride is a high-value "hub" intermediate. The 2-chloro position allows for subsequent

Reaction Mechanism & Design

The transformation proceeds via a cascade oxidation. Understanding the transient intermediates is critical for troubleshooting low yields.

-

Oxidative Coupling: The thiol is rapidly oxidized by hypochlorite to the Disulfide .

-

Oxidative Chlorination: The disulfide is further oxidized to the Sulfonyl Chloride (

). This intermediate is unstable and prone to hydrolysis in aqueous media. -

Halogen Exchange: The high concentration of bifluoride (

) acts as a nucleophile, displacing the chloride to form the stable Sulfonyl Fluoride (

Critical Design Factor: The fluoride source (

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway highlighting the competition between productive fluorination and hydrolytic decomposition.

Materials & Safety Protocols

Chemical Hazards

-

Potassium Bifluoride (

): Highly corrosive.[1][2] Releases Hydrogen Fluoride (HF) upon contact with moisture or acid. Fatal if swallowed or in contact with skin.-

Requirement: Calcium Gluconate gel must be available on the bench.

-

-

Sodium Hypochlorite (NaOCl): Oxidizer.[1][3] Do not mix with acids (releases

gas) or ammonia.

Equipment Constraints

-

Glassware Compatibility:

and HF etch glass.-

Strict Rule: All reactions involving

must be performed in Polypropylene (PP) or HDPE vessels (e.g., Falcon tubes for small scale, Nalgene reactors for scale-up). -

Stirring: Use PTFE-coated magnetic stir bars.

-

Primary Protocol: Aqueous Oxidative Fluorination

Based on methodologies adapted from Wright et al. and Sharpless et al.

Reagents Table

| Reagent | Equiv. | Role | Notes |

| 2-Chloropyridine-3-thiol | 1.0 | Substrate | Commercial or synthesized |

| 3.0 - 4.0 | F- Source | Use Plasticware! | |

| NaOCl (Bleach, ~10-13%) | 3.5 - 4.0 | Oxidant | Add dropwise |

| Acetonitrile (MeCN) | - | Solvent | HPLC Grade |

| Water | - | Co-solvent | Deionized |

Step-by-Step Procedure

-

Preparation (Plasticware Only):

-

Controlled Oxidation:

-

Cool the reaction mixture to 0 °C (Ice/Water bath).

-

Add NaOCl (commercial bleach, ~10-13% active chlorine, 3.5 mmol) dropwise via syringe pump or addition funnel over 10–15 minutes.

-

Why: Rapid addition causes an exotherm that decomposes the intermediate sulfonyl chloride.

-

Color Change: The solution typically turns yellow/orange (disulfide formation) then fades to colorless or pale yellow (sulfonyl fluoride).

-

-

Reaction Monitoring:

-

Maintain stirring at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT).

-

Stir at RT for 1–2 hours.

-

TLC/LC-MS Check: Monitor disappearance of disulfide. Sulfonyl fluorides are stable on silica.

-

-

Work-up:

-

Dilute mixture with EtOAc (20 mL) and Water (10 mL).

-

Separate layers. Wash organic layer with Sat.

(to neutralize residual HF species) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/EtOAc).

-

Note: 2-Chloropyridine-3-sulfonyl fluoride is typically a white/off-white solid.

-

Experimental Workflow (Graphviz)

Figure 2: Operational workflow for the batch synthesis.

Alternative Protocol: N-Chlorosuccinimide (NCS)

Use this method if the substrate is sensitive to the basicity of bleach.

-

Mix: Suspend thiol (1.0 equiv) and NCS (4.0 equiv) in MeCN/2M HCl (4:1).

-

Oxidize: Stir at 0 °C to form the sulfonyl chloride in situ.

-

Fluorinate: Add KF (4.0 equiv) or

and stir at RT. -

Note: This method generates succinimide as a byproduct, which requires more rigorous purification than the bleach method.

Analytical Validation

To confirm the synthesis of 2-Chloropyridine-3-sulfonyl fluoride, look for these markers:

-

NMR: This is the definitive test.

-

Shift: Heteroaryl sulfonyl fluorides typically appear between +60 and +70 ppm (relative to

). -

Contrast: Inorganic Fluoride (

) appears around -150 ppm.

-

-

GC-MS / LC-MS:

-

Parent ion

is often weak. Look for the hydrolysis fragment -

Characteristic loss of

(

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride | Increase |

| Etched Glassware | HF generation | STOP. Transfer to polypropylene immediately. |

| Incomplete Conversion | Old Bleach | Titrate bleach to verify active chlorine content or use fresh stock. |

| Byproduct: Sulfonic Acid | pH too high/low | The |

References

-

Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonyl Fluorides.[2][3][4][5][6][7][8][9][10] The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Lazzarotto, M., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.[3][5][6] Journal of the American Chemical Society, 141(29), 11832–11836. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Preventing hydrolysis of 2-Chloropyridine-3-sulfonyl fluoride in aqueous buffers

Executive Summary & Chemical Context